2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
Description
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C16H23N3O3/c20-15(17-10-13-6-4-8-22-13)11-19-16(21)9-12-5-2-1-3-7-14(12)18-19/h9,13H,1-8,10-11H2,(H,17,20) |
InChI Key |
GIZBJIDWCVHCJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation for Pyridazinone Core Formation
The cycloheptapyridazin-3-one core is synthesized via cyclocondensation of cyclic ketones with hydrazine derivatives. A one-pot protocol (Source) employs glyoxalic acid and hydrazine hydrate to form bicyclic pyridazin-3-ones. For example:
-
Reagents : Cycloheptanone (50 mmol), glyoxalic acid monohydrate (50 mmol), hydrazine hydrate (73 mmol).
-
Conditions : Stirred at 50°C for 5 hours, followed by 1 hour post-hydrazine addition.
-
Yield : 54% after recrystallization (acetone).
This method avoids isolation of intermediates, enhancing efficiency.
Mannich Reaction for Ring Expansion
The cycloheptane ring is expanded using Mannich reactions. Source details the synthesis of hexahydrothieno-cyclohepta-pyridazinones via:
Acetamide Functionalization
The N-(tetrahydrofuran-2-ylmethyl)acetamide sidechain is introduced via nucleophilic acyl substitution or coupling reactions:
-
Coupling Reagents : EDCI or DCC in polar aprotic solvents (DMF, THF).
-
Example : Reaction of 2-(3-oxocycloheptapyridazin-2-yl)acetic acid with tetrahydrofurfurylamine in THF, catalyzed by HOBt/DMAP.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → room temperature |
| Catalyst | HOBt, EDCI |
| Yield | 68–72% |
Industrial-Scale Synthesis
Patent-Based Methodologies
Patent EP2621894B1 outlines a scalable approach:
-
Intermediate Formation : React glutaric anhydride with thiophene derivatives to form ketoacids.
-
Cyclization : Use P₂O₅/Celite® to generate tricyclic ketones.
-
Amidation : Couple with tetrahydrofurfurylamine using NaH/THF.
Key Data :
-
Purity : >99% (HPLC).
-
Throughput : 5 kg/batch.
High-Pressure Techniques
Source describes Q-Tube reactor applications for analogous pyridazines:
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Researchers are investigating its ability to interact with specific molecular targets, which could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .
Comparison with Similar Compounds
Key Observations:
- Lipophilicity : The trifluoromethyl benzimidazole derivative () exhibits higher molecular weight (433.43) and lipophilicity due to the aromatic and fluorine-rich substituent, which may enhance membrane permeability but reduce aqueous solubility .
- Solubility : The target compound’s tetrahydrofuran (THF) substituent likely improves solubility compared to purely aromatic groups (e.g., carbazole in ) due to THF’s oxygen atom and moderate polarity .
- Metabolic Stability : Smaller substituents like cyclopropyl () may confer resistance to oxidative metabolism, whereas bulkier groups (e.g., benzimidazole in ) could slow enzymatic degradation .
Pharmacological Potential
- CNS Targets : The tetrahydrocarbazole derivative () resembles neuroactive compounds (e.g., tetrahydrocarbazole-based serotonin modulators), implying possible central nervous system applications .
- Antimicrobial Activity : Thiazole-containing analogs () are historically associated with antimicrobial properties due to thiazole’s role in disrupting bacterial enzymes .
Biological Activity
The compound 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide , known by its CAS number 1232810-21-7 , is a derivative of pyridazine and has garnered attention for its potential biological activity. This article reviews the existing literature on its pharmacological properties, including its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound features a complex bicyclic structure that contributes to its biological activity. The presence of both a cycloheptane and a pyridazine ring suggests potential interactions with various biological targets.
Antitumor Activity
Research indicates that derivatives of pyridazine compounds exhibit significant antitumor properties. A study focusing on similar pyrazole derivatives demonstrated their effectiveness against various cancer cell lines, suggesting that the structural characteristics of these compounds may enhance their cytotoxic effects against tumors .
Anti-inflammatory Effects
In vitro studies have shown that certain pyridazine derivatives can inhibit inflammatory pathways. Compounds with similar structures have been reported to reduce the production of pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .
Antimicrobial Properties
Pyridazine derivatives have also been explored for their antimicrobial activities. For instance, studies have highlighted the efficacy of related compounds against bacterial strains, suggesting that modifications in the molecular structure can lead to enhanced antimicrobial potency .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Many pyridazine derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may interact with specific receptors implicated in tumor growth and immune response modulation.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
- Antitumor Efficacy : A series of experiments were conducted using MCF-7 breast cancer cells treated with various pyridazine derivatives. Results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutic agents .
- Inflammation Model : In a mouse model of acute inflammation, a related compound was shown to decrease edema and inflammatory marker levels significantly when administered prior to inflammatory stimuli .
Data Tables
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
The synthesis of this compound requires multi-step reactions involving precursors such as cycloheptapyridazinone cores and tetrahydrofuran-derived acetamide moieties. Critical parameters include:
- Temperature control : Exothermic reactions (e.g., cyclization) demand precise thermal regulation to avoid side products.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) aid in purification .
- Catalysts : Use of coupling agents (e.g., EDC/HOBt) for amide bond formation to ensure regioselectivity . Post-synthesis, analytical techniques like NMR spectroscopy (for structural confirmation) and HPLC (for purity ≥95%) are essential .
Q. How can researchers characterize the compound’s structural and electronic properties?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks, especially distinguishing between cycloheptapyridazinone and tetrahydrofuran methyl groups.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₈H₂₄N₃O₃) and detects isotopic patterns.
- X-ray crystallography : Resolves stereochemical ambiguities in the fused bicyclic system .
Q. What methodologies are recommended for initial biological activity assessment?
- In vitro assays : Screen against kinase targets (e.g., MAPK, PI3K) due to pyridazinone’s role in ATP-binding inhibition.
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- ADMET prediction : Computational tools (e.g., SwissADME) evaluate logP, solubility, and cytochrome P450 interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for scale-up?
- Density Functional Theory (DFT) : Models transition states in cyclization steps to identify energy barriers and optimize catalysts .
- Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) simulations predict regioselectivity in heterocyclic ring formation .
- Process simulation software (e.g., Aspen Plus) scales up synthesis while minimizing waste .
Q. What experimental designs resolve contradictions in biological activity data?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., substituent effects on bioactivity). For example, vary the tetrahydrofuran methyl group’s position and measure IC₅₀ shifts .
- Meta-analysis : Compare results across cell lines (e.g., discrepancies in apoptosis induction between Jurkat and HepG2 cells) to identify cell-specific mechanisms .
Q. How does the compound’s stereochemistry influence its pharmacological profile?
- Chiral chromatography : Separate enantiomers using columns like Chiralpak IA-3.
- Pharmacophore modeling : Map 3D spatial arrangements (e.g., hydrogen bond donors in the acetamide group) to receptor binding sites .
- In vivo PK/PD studies : Compare enantiomer half-lives and bioavailability in rodent models .
Q. What strategies mitigate instability in aqueous solutions during biological assays?
- pH adjustment : Maintain solutions at pH 6.5–7.5 to prevent hydrolysis of the pyridazinone ring.
- Lyophilization : Stabilize the compound as a lyophilized powder with cryoprotectants (e.g., trehalose) .
- Degradation studies : Use accelerated stability testing (40°C/75% RH) to identify degradation products via LC-MS .
Methodological Challenges and Solutions
Q. How to design a structure-activity relationship (SAR) study for analogs?
- Scaffold diversification : Modify the cycloheptapyridazinone core (e.g., introduce halogens at C-5) and the tetrahydrofuran side chain (e.g., replace with oxetane).
- Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to assess potency changes .
- Data clustering : Apply principal component analysis (PCA) to correlate structural features with activity trends .
Q. What are common pitfalls in interpreting NMR data for this compound?
- Signal overlap : The cycloheptane ring’s protons (δ 1.5–2.5 ppm) may overlap with tetrahydrofuran methyl groups. Use 2D NMR (COSY, HSQC) for resolution .
- Dynamic effects : Conformational flexibility in the cyclohepta ring can broaden signals. Acquire spectra at low temperatures (−40°C) .
Q. How to validate target engagement in cellular models?
- Cellular thermal shift assay (CETSA) : Measure protein thermal stability shifts after compound treatment.
- Pull-down assays : Use biotinylated probes to capture compound-bound targets for LC-MS/MS identification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
